4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
Description
This compound features a benzimidazole core substituted with a benzyl group at the N1 position, linked via a methyl group to a piperazine ring. The piperazine is further functionalized with a carboxamide group attached to a 4-methoxyphenethyl moiety. While specific biological data for this compound are unavailable in the provided evidence, its structural motifs align with molecules targeting enzymes like PARP-1 or receptors requiring heterocyclic recognition .
Properties
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O2/c1-36-25-13-11-23(12-14-25)15-16-30-29(35)33-19-17-32(18-20-33)22-28-31-26-9-5-6-10-27(26)34(28)21-24-7-3-2-4-8-24/h2-14H,15-22H2,1H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRAATIMWMAXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that imidazole derivatives, which are key components of this compound, are utilized in a diverse range of applications. They are often used in pharmaceuticals and agrochemicals, suggesting potential interactions with various biological targets.
Mode of Action
It is suggested that the compound may induce an apoptotic response by inducing annexin v binding, caspase activation, loss of mitochondrial membrane potential (mmp), and decrease in atp levels.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with different biological targets. For instance, it may influence the pathways related to apoptosis, given its potential to induce an apoptotic response
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density can provide some insights into its pharmacokinetic behavior. For instance, its predicted boiling point of 419.4±28.0 °C might suggest that the compound is relatively stable under physiological conditions.
Result of Action
The compound has been shown to induce an apoptotic response in certain contexts. This suggests that it may have potential therapeutic applications in conditions where inducing apoptosis is beneficial, such as in the treatment of certain types of cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s action may be influenced by the pH of the environment, as its predicted pKa is 5.53±0.10. Additionally, the compound’s stability might be affected by temperature, given its predicted melting and boiling points
Biological Activity
The compound 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a member of the benzimidazole derivative family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H26N4O2
- Molecular Weight : 442.51 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several key mechanisms:
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Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit topoisomerases, particularly topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
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Induction of Apoptosis :
- It activates caspases, which are critical for the apoptotic process, and disrupts mitochondrial membrane potential, thereby promoting programmed cell death in malignant cells.
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Interaction with Neurotransmitter Receptors :
- Some studies suggest that derivatives of benzimidazole can act as positive allosteric modulators at GABA-A receptors, potentially enhancing their therapeutic applications in neurological disorders.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. For instance:
- Cell Lines Tested : The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Results : It demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations .
Antimicrobial Effects
The compound has also shown promise in antimicrobial activity:
- Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects.
- Mechanism : The antimicrobial activity is hypothesized to result from the disruption of bacterial cell membranes and interference with metabolic processes .
Data Tables
| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12.5 | |
| Anticancer | A549 (Lung Cancer) | 15.0 | |
| Antimicrobial | Staphylococcus aureus | 20.0 | |
| Antimicrobial | Escherichia coli | 25.0 |
Case Study 1: Breast Cancer
In a study evaluating the effects of various benzimidazole derivatives on MCF-7 cells, it was found that the compound significantly reduced cell proliferation after 24 hours of treatment at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as a therapeutic agent against breast cancer .
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on Staphylococcus aureus showed that treatment with the compound resulted in a marked reduction in bacterial growth. The study utilized both disk diffusion and broth dilution methods to confirm its efficacy, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Core Heterocycle Modifications
- Benzimidazole vs. Thienoimidazole (): Compounds in replace benzimidazole with thieno[3,4-d]imidazole, retaining the carboxamide-piperazine framework but substituting bromo or cyano groups on the benzyl ring. For example: 13g: Bromobenzyl substituent (MW 524.07, m.p. 285–288°C, 47.5% yield). 13h: Cyanobenzyl substituent (MW 471.16, m.p. 284–286°C, 34.0% yield). The electron-withdrawing bromo/cyano groups may improve metabolic stability but lower bioavailability compared to the target compound’s methoxy group .
Benzimidazole vs. 4-Nitroimidazole ():
Compounds like 7 and 8 () feature a 4-nitroimidazole-piperazine scaffold. Nitro groups introduce strong electron-withdrawing effects, altering electronic properties and redox activity. For instance, 8 (MW 378.38, m.p. 171–172°C, 70% yield) has a pyridinyl substituent, which may enhance water solubility but reduce cell permeability compared to the target’s benzyl-benzimidazole .
2.2. Piperazine Carboxamide Substituents
- 4-Methoxyphenethyl vs. Halophenyl (): The 4-hydroxyquinazoline derivatives (A2–A6) in modify the phenyl ring of the carboxamide with halogen substituents: A3 (4-fluorophenyl): MW ~400 (estimated), m.p. 196.5–197.8°C, 57.3% yield. A6 (4-chlorophenyl): MW ~415 (estimated), m.p. 189.8–191.4°C, 48.1% yield.
4-Methoxyphenethyl vs. m-Tolyl ():
The compound 1226431-13-5 () replaces 4-methoxyphenethyl with m-tolyl (methylphenyl), resulting in a lower molecular weight (349.4 vs. ~450 estimated for the target) and altered lipophilicity. The absence of a methoxy group may reduce hydrogen-bonding capacity, impacting target engagement .
2.4. Physical Properties
Q & A
Q. What are the common synthetic routes for synthesizing 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves three key steps: (i) Formation of the benzimidazole core via condensation of 1,2-diaminobenzene with benzyl chloride derivatives under acidic conditions. (ii) Alkylation of the piperazine ring using reagents like chloroacetyl chloride or bromomethyl intermediates. (iii) Amide coupling between the piperazine-carboxamide and 4-methoxyphenethylamine using coupling agents such as EDC/HOBt or DCC in solvents like DMF or dichloromethane . Critical parameters include temperature control (0–80°C), solvent polarity, and purification via column chromatography or recrystallization.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring conformation. For example, the benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.5 ppm, while the piperazine methylene protons resonate as singlets near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 500–550) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, particularly for salts or co-crystals involving the piperazine moiety .
Q. What solvents and coupling agents are optimal for amide bond formation in its synthesis?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates. Dichloromethane is preferred for acid-sensitive steps .
- Coupling Agents : EDC/HOBt or DCC are effective for carboxamide formation, with yields >75% under inert atmospheres. Catalytic DMAP (5–10 mol%) accelerates coupling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during benzimidazole alkylation.
- Base Selection : Potassium carbonate or triethylamine neutralizes HCl byproducts in amidation steps .
- Purification : Gradient elution in flash chromatography (hexane:ethyl acetate 4:1 to 1:1) removes unreacted amines. Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC) .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
-
Assay Standardization : Compare IC values across standardized assays (e.g., enzyme inhibition vs. cell-based viability).
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Structural Analog Analysis : Evaluate activity differences using analogs with modified substituents (Table 1). For instance, replacing the 4-methoxyphenethyl group with a fluorobenzyl group may alter receptor binding .
Table 1 : Biological Activities of Structural Analogs
Compound Modification Activity Change Reference Replacement of benzyl with 4-fluorobenzyl Increased H1 receptor affinity Methoxy → Hydroxy substitution Reduced metabolic stability
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., varying alkyl chain lengths or aromatic substituents).
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets like histamine receptors. For example, the benzimidazole moiety may occupy hydrophobic pockets in H4 receptor models .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., the piperazine carbonyl) using QSAR software .
Q. How can stability issues during synthesis or storage be addressed?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the amide bond in acidic/alkaline conditions; oxidation of the methoxy group.
- Mitigation : Store under nitrogen at −20°C. Add antioxidants (0.1% BHT) to solid-state samples. Use lyophilization for aqueous solutions .
Q. What in silico methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : SwissADME or pkCSM estimate logP (~3.5), blood-brain barrier permeability (low), and CYP450 inhibition risks.
- Metabolite Identification : GLORYx predicts Phase I metabolites (e.g., demethylation of the methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
